Jatrophane 3

Description

Properties

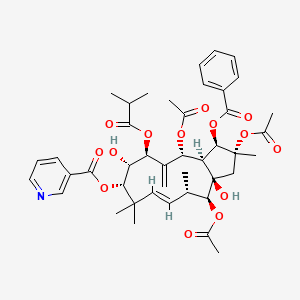

Molecular Formula |

C43H53NO14 |

|---|---|

Molecular Weight |

807.9 g/mol |

IUPAC Name |

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C43H53NO14/c1-23(2)38(49)55-34-25(4)33(53-26(5)45)31-36(56-39(50)29-15-12-11-13-16-29)42(10,58-28(7)47)22-43(31,52)35(54-27(6)46)24(3)18-19-41(8,9)37(32(34)48)57-40(51)30-17-14-20-44-21-30/h11-21,23-24,31-37,48,52H,4,22H2,1-3,5-10H3/b19-18+/t24-,31-,32+,33-,34-,35-,36+,37+,42+,43+/m0/s1 |

InChI Key |

HCOFSOQJSKXVMH-SDPQPQNCSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Elucidating the Intricate Architecture of Jatrophane 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Jatrophane diterpenes represent a large and structurally diverse family of natural products isolated predominantly from the Euphorbiaceae family of plants.[1][2][3] These macrocyclic compounds are of significant interest to the scientific community due to their complex molecular frameworks and a wide array of promising biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversing capabilities.[1][2][3][4] This technical guide provides an in-depth overview of the methodologies and analytical processes involved in the chemical structure elucidation of a specific jatrophane polyester, designated as Jatrophane 3, isolated from Euphorbia platyphyllos. The process relies on a synergistic combination of chromatographic separation techniques and advanced spectroscopic analysis.

Isolation and Purification Protocol

The journey to elucidating a chemical structure begins with the isolation of the pure compound from its natural source. The protocol for obtaining this compound involves a multi-step extraction and purification process designed to separate the target molecule from a complex mixture of plant metabolites.

Experimental Protocol:

-

Plant Material and Extraction: Whole, dried plants of Euphorbia platyphyllos are used as the starting material. The plant material is first subjected to extraction with a solvent, such as chloroform (CHCl₃), to create a crude extract containing a mixture of compounds.[1]

-

Initial Chromatographic Separation: The crude CHCl₃ extract is initially fractionated using polyamide column chromatography (CC).[1] This step provides a coarse separation of the components based on their polarity.

-

Vacuum Liquid Chromatography (VLC): The fractions obtained from column chromatography are further subjected to VLC for a more refined separation, yielding numerous sub-fractions.

-

Final Purification: The final purification of this compound is achieved through a combination of preparative Thin Layer Chromatography (prep. TLC) and Normal Phase High-Performance Liquid Chromatography (NP-HPLC), which provides the high resolution needed to isolate the pure compound.[1]

Caption: Isolation and purification workflow for this compound.

Spectroscopic Structure Elucidation

With the pure compound in hand, a suite of spectroscopic techniques is employed to piece together its molecular structure atom by atom. This process is a logical progression from determining the molecular formula to establishing connectivity and finally, defining the three-dimensional arrangement (stereochemistry).

Methodology:

The structural determination of this compound was accomplished using a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and a series of advanced one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments.[1] All NMR spectra were recorded in deuterated chloroform (CDCl₃).

-

Molecular Formula Determination (HR-ESI-MS): The first step is to determine the exact molecular formula. HR-ESI-MS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous calculation of the elemental composition.

-

1D NMR Spectroscopy (¹H and ¹³C):

-

¹H-NMR: Provides information on the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C-NMR (with JMOD/DEPT): Reveals the number of carbon atoms and distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

-

-

2D NMR Spectroscopy (COSY, HMQC, HMBC, NOESY):

-

¹H,¹H-COSY: Identifies protons that are coupled to each other (typically separated by 2-3 bonds), allowing for the assembly of molecular fragments or "spin systems".[1] For this compound, this helped establish three main correlated H-atom sequences.[1]

-

HMQC (or HSQC): Correlates each proton signal with its directly attached carbon atom, providing unambiguous C-H attachments.[1]

-

HMBC: This is a cornerstone experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are 2-3 bonds away, connecting the fragments identified by COSY and placing quaternary carbons and functional groups.[1] Key HMBC correlations were essential to connect the molecular fragments and assign the positions of the acetate and benzoate groups.[1]

-

NOESY: This experiment is crucial for determining the relative stereochemistry. It identifies protons that are close to each other in space, regardless of their bonding connectivity. These through-space correlations (Nuclear Overhauser Effects) allow for the assignment of the relative configuration of stereocenters and the conformation of the macrocyclic ring.[1]

-

Caption: Logical workflow for spectroscopic structure elucidation.

Quantitative Data Summary

The following tables summarize the key NMR spectroscopic data used for the structure elucidation of this compound, isolated from Euphorbia platyphyllos.[1]

Table 1: ¹H-NMR Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 2.30, 1.80 | m, m | |

| 2 | 2.10 | m | |

| 3 | 4.94 | d | 10.0 |

| 4 | 5.86 | d | 10.0 |

| 5 | 6.52 | s | |

| 7 | 5.60 | d | 3.5 |

| 8 | 5.60 | d | 3.5 |

| 9 | 5.75 | s | |

| 11 | 5.92 | d | 16.0 |

| 12 | 5.48 | dd | 16.0, 8.5 |

| 13 | 2.80 | m | |

| 14 | 5.35 | d | 3.0 |

| 16 (Me) | 1.12 | d | 7.0 |

| 17 (Me) | 1.28 | s | |

| 18 (Me) | 0.92 | d | 7.0 |

| 19 (Me) | 0.88 | d | 7.0 |

| 20 (Me) | 1.15 | d | 7.0 |

| OAc | 2.18, 2.05, 2.02, 1.98, 1.96 | s | |

| OBz | 8.00 (o), 7.55 (p), 7.42 (m) |

Data sourced from Helvetica Chimica Acta, Vol. 86 (2003).[1]

Table 2: ¹³C-NMR Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 39.0 | 14 | 75.0 |

| 2 | 34.5 | 15 | 82.5 |

| 3 | 82.3 | 16 (Me) | 15.1 |

| 4 | 130.4 | 17 (Me) | 22.0 |

| 5 | 139.8 | 18 (Me) | 17.5 |

| 6 | 78.0 | 19 (Me) | 17.4 |

| 7 | 73.8 | 20 (Me) | 15.0 |

| 8 | 73.8 | OAc (CO) | 170.8, 170.5, 170.2, 169.8, 169.6 |

| 9 | 72.3 | OAc (Me) | 21.5, 21.3, 21.2, 21.1, 21.0 |

| 10 | 40.7 | OBz (CO) | 165.5 |

| 11 | 139.1 | OBz (Ar) | 133.0, 130.0, 129.6, 128.3 |

| 12 | 128.5 | ||

| 13 | 41.5 |

Data sourced from Helvetica Chimica Acta, Vol. 86 (2003).[1]

Table 3: Key HMBC and NOESY Correlations for this compound

| Proton | Key HMBC Correlations (to Carbon) | Key NOESY Correlations (to Proton) |

| H-3 | C-1, C-2, C-4, C-5, C-16, Bz(CO) | H-4, H-16 |

| H-5 | C-3, C-4, C-6, C-7, C-15 | H-9, AcO-C(7) |

| H-17 | C-5, C-6, C-7, C-8 | H-4, H-7/8, H-13 |

| H-18 | C-9, C-10, C-11, C-19 | H-9 |

| H-19 | C-9, C-10, C-11, C-18 | H-7/8 |

Correlations are illustrative of the data used to build the final structure.[1]

Conclusion

The complete chemical structure elucidation of this compound is a testament to the power of modern analytical chemistry. Through a systematic process of isolation and purification, followed by the integrated application of mass spectrometry and advanced 1D and 2D NMR techniques, the complex, poly-oxygenated macrocyclic structure was successfully determined.[1] The detailed analysis of COSY, HMBC, and particularly NOESY spectra was indispensable for establishing the planar structure and the relative stereochemistry of this intricate molecule. Such detailed structural information is the critical foundation upon which future research into the synthesis, structure-activity relationships, and therapeutic potential of jatrophane diterpenes can be built.

References

- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Spectroscopic and Biological Insights into Jatrophane 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Jatrophane 3, a complex diterpenoid belonging to the jatrophane family. This class of natural products has garnered significant interest in the scientific community due to its diverse and potent biological activities, particularly in the realm of oncology. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a compound identified as consistent with this compound. It also outlines detailed, representative experimental protocols for the spectroscopic analysis of jatrophane diterpenoids and explores the potential signaling pathways implicated in their anti-cancer effects.

Spectroscopic Data of this compound

The complete spectroscopic dataset for this compound, chemically identified as 2,5,14-triacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxy-9-nicotinoyloxyjatropha-6(17),11E-diene, is not fully available in the public domain. However, data from a purified fraction, designated as "Fraction H" and determined to be consistent with this compound, provides valuable insights into its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectral data for "Fraction H" was acquired in chloroform-d (CDCl₃) at 295K. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Table 1: ¹H NMR Chemical Shift Data for Fraction H (consistent with this compound) [1]

| Position/Substituent | δ (ppm) | Multiplicity |

| Jatrophane Ring Backbone | ||

| 1ax | 2.816 | br d |

| 1β | 2.056 | d |

| 3 | 5.918 | d |

| 4 | 3.731 | br d |

| 5 | 5.730 | br d |

| 7 | 5.390 | d |

| 8(OH) | 2.948 | d |

| 9 | 4.971 | s |

| 11 | 6.145 | d |

| 12 | 5.640 | dd |

| 13 | 2.840 | m |

| 14 | 5.110 | s |

| 15(OH) | 3.645 | s |

| 16 | 1.489 | s |

| 17 | 4.438 | d |

| 17' | 4.788 | d |

| 18 | 1.052 | s |

| 19 | 1.152 | s |

| 20 | 1.353 | d |

| Ester Substituents | ||

| Nicotinate (α) | 9.290 | br d |

| 8.340 | ddd | |

| 8.805 | br dd | |

| 7.390 | br d | |

| Nicotinate (β) | 9.079 | br d |

| 8.202 | ddd | |

| 8.767 | br dd | |

| 7.327 | br d | |

| Benzoate | 8.040 | AA' |

| 7.403 | BB' | |

| 7.541 | C | |

| Isobutyrate | 1.972 | |

| 0.912 | d | |

| 0.449 | d | |

| Acetate | 2.050 | s |

| 1.950 | s | |

| 1.850 | s |

Note: The presence of two sets of signals for the nicotinate group suggests the existence of two diastereomeric conformations in solution.[1]

As of the latest available data, a complete and assigned ¹³C NMR spectrum specifically for this compound has not been published.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of complex natural products. For "Fraction H," mass spectrometry revealed a sodium adduct ion [M+Na]⁺ at an m/z of 830.3216, which is consistent with the molecular formula of this compound.[1]

Table 2: Mass Spectrometry Data for this compound [1]

| Ion | m/z |

| [M+Na]⁺ | 830.3216 |

Infrared (IR) Spectroscopy

Specific IR spectroscopic data for this compound is not currently available in surveyed literature. However, based on the known structure, the IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyls) | 3500-3200 (broad) |

| C-H (alkanes, alkenes) | 3100-2850 |

| C=O (esters, isobutyrate) | 1750-1730 |

| C=O (benzoate) | ~1720 |

| C=C (alkenes) | 1680-1640 |

| C-O (esters, ethers) | 1300-1000 |

| Aromatic C=C (benzoate, nicotinate) | ~1600, ~1475 |

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the spectroscopic analysis of jatrophane diterpenoids, based on established methodologies in the field.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.

Procedure:

-

Sample Preparation:

-

Dissolve approximately 1-5 mg of the purified jatrophane diterpenoid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the residual solvent peak is used for referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Acquire a 1D ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

To aid in structural assignment, acquire two-dimensional (2D) NMR spectra, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectra to the internal standard or the residual solvent peak.

-

Mass Spectrometry

Objective: To determine the accurate molecular weight and elemental composition of the compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source is ideal.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote ionization and the formation of specific adducts ([M+H]⁺ or [M+Na]⁺).

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. For jatrophane diterpenoids, positive ion mode is common.

-

Perform data acquisition over a mass range that encompasses the expected molecular weight of the compound.

-

-

Data Analysis:

-

Determine the monoisotopic mass of the molecular ion.

-

Utilize the high-resolution data to calculate the elemental composition using the instrument's software. The software will compare the measured mass and isotopic pattern to theoretical values for possible elemental formulas.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Procedure:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film Method: If the sample is a non-volatile oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) to subtract from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to specific functional groups present in the this compound structure.

-

Biological Activity and Signaling Pathways

Jatrophane diterpenoids are known to possess a range of biological activities, with anti-cancer effects being one of the most prominent. While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on structurally related jatrophanes provide a strong indication of their potential mechanisms of action.

Anti-Cancer Mechanisms

Jatrophane diterpenes have been shown to induce cell death in cancer cells through apoptosis and autophagy.[2] Furthermore, a significant body of research highlights their ability to reverse multidrug resistance (MDR) in cancer cells.[3] This is often achieved through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells.

A closely related jatrophane diterpene, Jatrophone, has been demonstrated to exert its anti-cancer effects in doxorubicin-resistant breast cancer cells by downregulating the PI3K/AKT/NF-κB signaling pathway.[4] This pathway is a critical regulator of cell survival, proliferation, and inflammation, and its inhibition can lead to apoptosis and a reduction in cell migration.

Below is a diagram illustrating a plausible signaling pathway that may be targeted by this compound, based on evidence from related compounds.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for assessing the anti-cancer activity of a novel compound like this compound.

Conclusion

This compound represents a promising scaffold for the development of novel anti-cancer therapeutics. While a complete spectroscopic characterization remains to be published, the available NMR and MS data provide a solid foundation for its structural identification. The outlined experimental protocols offer a guide for researchers working on the isolation and characterization of similar natural products. Furthermore, the likely involvement of this compound in modulating critical cancer-related signaling pathways, such as the PI3K/AKT/NF-κB axis and P-glycoprotein-mediated multidrug resistance, underscores the therapeutic potential of this and other jatrophane diterpenoids. Further research is warranted to fully elucidate the spectroscopic properties and detailed molecular mechanisms of this compound, which will be crucial for its future development as a potential drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Jatrophane Diterpenes: Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of jatrophane diterpenes, a class of structurally complex natural products with significant therapeutic potential. The document focuses on their primary natural sources, abundance, and the methodologies for their isolation and characterization, with a particular emphasis on their role as modulators of multidrug resistance.

Natural Sources of Jatrophane Diterpenes

Jatrophane diterpenes are predominantly found within the plant family Euphorbiaceae, a large and diverse family of flowering plants.[1] The principal genera known to produce these compounds are Euphorbia and Jatropha.[2][3]

-

Euphorbia : This genus, one of the largest in the plant kingdom, is a rich source of a wide variety of jatrophane diterpenes. Species such as Euphorbia peplus, Euphorbia helioscopia, and Euphorbia dendroides have been extensively studied, leading to the isolation of numerous novel jatrophane compounds.[4][5][6][7][8][9][10] The latex of Euphorbia species is often a particularly concentrated source of these diterpenoids.[11]

-

Jatropha : Various species within the Jatropha genus are also known to produce jatrophane diterpenes.[2][3] Phytochemical investigations of species like Jatropha curcas have revealed the presence of these complex molecules.[3][12] Different parts of the plant, including the roots, aerial parts, and seeds, can contain these compounds.[2][13]

It is important to note that the specific jatrophane diterpenes present and their concentrations can vary significantly between different species and even between different populations of the same species, depending on geographical location and environmental conditions.

Abundance of Jatrophane Diterpenes

The abundance of jatrophane diterpenes in their natural sources can be variable. Quantitative data is often reported as the yield from extraction of a specific plant part. The following tables summarize the reported yields of various jatrophane diterpenes from different Euphorbia and Jatropha species.

| Plant Source | Plant Part | Compound(s) | Yield | Reference |

| Euphorbia dendroides | Latex | Euphodendroidin F | 18% of the diterpenoid ester-enriched extract | [11] |

| Euphorbia peplus | Whole Plant | Euphjatrophane E | 10.0 mg from 43 mg of a purified fraction | [14] |

| Euphorbia peplus | Whole Plant | Euphjatrophane F | 7.8 mg from 43 mg of a purified fraction | [14] |

| Euphorbia helioscopia | Aerial Parts | Euphoheliphanes A-C | Not specified | [6][15] |

Experimental Protocols

The isolation and characterization of jatrophane diterpenes involve a multi-step process that includes extraction, chromatographic separation, and spectroscopic analysis.

Extraction

The initial step involves the extraction of the plant material with a suitable organic solvent. Common solvents used for this purpose include:

-

Ethanol: An 80% ethanol extract of the aerial parts of Euphorbia helioscopia has been used to isolate jatrophane diterpenoids.[15]

-

Acetone: Acetone extracts of the air-dried whole powdered plant of Euphorbia species have been utilized.

-

Methanol: Methanol is another common solvent for the initial extraction.

-

Dichloromethane/Acetone mixture: A 2:1 mixture of dichloromethane and acetone is also employed for maceration or percolation of the powdered plant material.

The choice of solvent depends on the polarity of the target jatrophane diterpenes.

Chromatographic Separation and Purification

Following extraction, the crude extract is subjected to various chromatographic techniques to separate the complex mixture of compounds. A typical workflow is as follows:

-

Column Chromatography: The crude extract is often first fractionated using column chromatography with a stationary phase like silica gel or polyamide. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute different fractions.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with jatrophane diterpenes are further purified using semi-preparative or preparative HPLC. A reverse-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient is commonly employed.

Structure Elucidation

The chemical structure of the isolated jatrophane diterpenes is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Signaling Pathway and Biological Activity

Jatrophane diterpenes have garnered significant interest due to their diverse biological activities, most notably their ability to reverse multidrug resistance (MDR) in cancer cells. This effect is primarily mediated through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells.

dot

Caption: Jatrophane diterpenes inhibit P-gp, increasing intracellular drug concentration and promoting apoptosis.

The diagram above illustrates the mechanism by which jatrophane diterpenes reverse multidrug resistance. In resistant cancer cells, P-glycoprotein actively transports chemotherapeutic drugs out of the cell, preventing them from reaching their intracellular targets and inducing apoptosis. Jatrophane diterpenes act as inhibitors of P-gp, blocking this efflux mechanism. This leads to an accumulation of the chemotherapeutic agent inside the cancer cell, restoring its efficacy and leading to cell death.

Conclusion

Jatrophane diterpenes represent a promising class of natural products with significant potential for the development of new therapeutic agents, particularly in the field of oncology. Their ability to modulate multidrug resistance makes them valuable lead compounds for further investigation. The detailed understanding of their natural sources, abundance, and isolation protocols provided in this guide serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of these fascinating molecules.

References

- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jatrophane diterpenoids from Euphorbia helioscopia and their lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Diterpenoids from Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Jatrophane Diterpenoids from Euphorbia peplus as Multidrug Resistance Modulators with Inhibitory Effects on the ATR-Chk-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Jatrophane Diterpenes: A Focus on Jatrophane 3 (Euphodendroidin J)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The jatrophane diterpenes are a large and structurally diverse family of natural products primarily isolated from plants of the Euphorbiaceae family. These compounds are characterized by a macrocyclic core, which is often highly functionalized with various oxygen-containing substituents. Their complex structures and significant biological activities have made them a subject of considerable interest in phytochemical and pharmacological research. Notably, many jatrophane diterpenes have demonstrated potent activities, including the reversal of multidrug resistance (MDR) in cancer cells and the induction of autophagy, highlighting their potential as leads for drug discovery.

This technical guide provides a comprehensive overview of the physical and chemical properties of jatrophane diterpenes, with a specific focus on a representative compound often referred to as "Jatrophane 3" in scientific literature, namely euphodendroidin J . The term "this compound" is not a unique identifier and can refer to different structures depending on the publication. This guide will use euphodendroidin J as a primary example to illustrate the characteristics of this class of molecules.

Physical and Chemical Properties of Euphodendroidin J

Euphodendroidin J is a jatrophane ester that has been isolated from Euphorbia dendroides. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C38H44O12 | [1] |

| Appearance | Amorphous powder | [1] |

| Optical Rotation | [α]D25 +54 (c 0.1, CHCl3) | [1] |

Spectroscopic Data:

The structural elucidation of euphodendroidin J was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR Data:

The following table summarizes the ¹H and ¹³C NMR spectroscopic data for euphodendroidin J, recorded in CDCl₃.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 42.9 | |

| 2 | ||

| 3 | ||

| 4 | 45.5 | |

| 5 | 48.3 | |

| 6 | ||

| 7 | ||

| 8 | 47.7 | |

| 9 | 45.9 | |

| 10 | 41.3 | |

| 11 | ||

| 12 | 38.6 | |

| 13 | 44.7 | |

| 14 | 217.2 | |

| 15 | 42.9 | |

| 16 | 147.0 | |

| 17 | 107.3 | |

| 18 | ||

| 19 | ||

| 20 | ||

| Other | ||

| 2 x OAc | ||

| 2 x OBz |

(Note: A complete, unambiguous assignment of all proton and carbon signals requires detailed 2D NMR analysis (COSY, HSQC, HMBC, and ROESY), the data for which is available in the cited literature.)

Experimental Protocols

Isolation and Purification of Jatrophane Diterpenes (General Protocol)

The isolation of jatrophane diterpenes from plant sources like Euphorbia species is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol based on methods reported in the literature.

1. Plant Material and Extraction:

-

The plant material (e.g., aerial parts, latex, or whole plant) is air-dried and powdered.

-

The powdered material is extracted exhaustively with a solvent such as methanol or a mixture of dichloromethane and methanol at room temperature.

-

The resulting crude extract is concentrated under reduced pressure.

2. Fractionation:

-

The crude extract is typically subjected to a preliminary fractionation using liquid-liquid partitioning. For instance, a methanol extract can be partitioned between n-hexane, chloroform, and water to separate compounds based on polarity.

-

The diterpene-rich fraction (often the chloroform or ethyl acetate fraction) is then selected for further purification.

3. Chromatographic Separation:

-

Column Chromatography (CC): The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Vacuum Liquid Chromatography (VLC) and Thin Layer Chromatography (TLC): Fractions from CC are monitored by TLC, and those containing compounds with similar Rf values are combined. VLC can be used for faster, more efficient separation of larger quantities.

-

High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is often achieved using preparative or semi-preparative HPLC, frequently on a reversed-phase (e.g., C18) or normal-phase column with a suitable solvent system.

Structure Elucidation

The structure of an isolated jatrophane diterpene is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present (e.g., hydroxyls, carbonyls, double bonds).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most crucial technique for structure elucidation.

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Indicates the number and types of carbon atoms.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

-

-

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute configuration of the molecule.

Biological Activities and Signaling Pathways

Jatrophane diterpenes exhibit a range of biological activities, with two of the most prominent being the inhibition of P-glycoprotein and the induction of autophagy.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many anticancer drugs, from cells. Its overexpression is a major mechanism of multidrug resistance (MDR) in cancer. Jatrophane diterpenes have been identified as potent inhibitors of P-gp.

The mechanism of inhibition by jatrophanes is believed to be competitive, where they bind to the drug-binding site of P-gp, thereby preventing the efflux of chemotherapeutic agents. This leads to an increased intracellular concentration of the anticancer drug, restoring its efficacy in resistant cells.

Autophagy Induction

Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. It plays a critical role in cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Some jatrophane diterpenes have been shown to induce autophagy.

The precise signaling pathway by which euphodendroidin J induces autophagy is still under investigation. However, a common pathway for autophagy induction involves the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a central regulator of cell growth and proliferation, and its inhibition leads to the activation of the ULK1 complex, which initiates the formation of the autophagosome. Another key component is the Beclin-1/Vps34 complex, which is essential for the nucleation of the autophagosomal membrane.

References

Preliminary Insights into the Mechanism of Action of Jatrophane Diterpenes: A Technical Overview for Drug Discovery Professionals

Introduction

Jatrophane diterpenes, a class of structurally complex natural products isolated from plants of the Euphorbia genus, have garnered significant interest within the scientific community for their potent and diverse biological activities.[1][2] Preliminary research has highlighted their potential as anticancer agents, modulators of multidrug resistance, and influencers of key cellular signaling pathways. This technical guide synthesizes the current, albeit preliminary, understanding of the mechanism of action of jatrophane diterpenes, with a focus on a representative compound, Jatrophane 3 (2,5,14-Triacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxy-9-nicotinoyloxyjatropha-6(17),11E-diene). This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of molecules.

Core Antitumor Activities

Preliminary in vitro studies have demonstrated the cytotoxic effects of jatrophane diterpenes against various human cancer cell lines. While specific data for "this compound" is limited, studies on structurally related jatrophanes provide valuable insights into its potential anticancer properties.

Quantitative Data Summary: In Vitro Cytotoxicity of Jatrophane Diterpenes

| Compound(s) | Cell Line | Cancer Type | Activity | IC50 Value(s) |

| Pubescenes A, B, and C | NCI-H460 | Lung Cancer | Moderate growth inhibition | Not specified |

| MCF-7 | Breast Cancer | Not specified | Not specified | |

| SF-268 | Central Nervous System Cancer | Not specified | Not specified | |

| Euphoscopin C | A549 (paclitaxel-resistant) | Lung Cancer | Cytotoxic | 6.9 µM[3] |

| Euphorbiapene D | A549 (paclitaxel-resistant) | Lung Cancer | Cytotoxic | 7.2 µM[3] |

| Euphoheliosnoid A | A549 (paclitaxel-resistant) | Lung Cancer | Cytotoxic | 9.5 µM[3] |

| Jatropha-6(17),11E-diene derivatives | OVCAR-3, Caov-4 | Ovarian Cancer | Induction of apoptosis | Not specified |

Experimental Protocols

Cell Growth Inhibition Assay (General Protocol)

A common method to assess the cytotoxic activity of jatrophane diterpenes is the sulforhodamine B (SRB) assay.

-

Cell Culture: Human cancer cell lines (e.g., NCI-H460, MCF-7, SF-268) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 50 µg/mL gentamicin at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Stock solutions of jatrophane compounds are prepared in dimethyl sulfoxide (DMSO).

-

Treatment: Cells are seeded in 96-well plates and, after 24 hours, are treated with various concentrations of the jatrophane compounds.

-

Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.

-

Staining: After incubation, the cells are fixed with trichloroacetic acid and stained with SRB dye.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) to determine cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Modulation of Multidrug Resistance

A significant aspect of the mechanism of action for several jatrophane diterpenes is their ability to reverse multidrug resistance (MDR) in cancer cells.[4] This is primarily achieved through the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively transports a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[5][6]

Experimental Workflow for P-gp Inhibition Assay

Caption: Workflow for assessing P-gp inhibitory activity.

Some jatrophane diterpenes have demonstrated potent P-gp inhibitory activity, with some compounds being more effective than the reference modulator, cyclosporin A.[5] This suggests that this compound may act as a chemosensitizer, enhancing the efficacy of conventional chemotherapeutic agents in resistant tumors.

Involvement in Cellular Signaling Pathways

Preliminary studies on jatrophane analogs have implicated their involvement in critical cancer-related signaling pathways.

1. PI3K/Akt/NF-κB Pathway Inhibition

Research on jatrophone, a structurally related compound, has shown that it can inhibit the PI3K/Akt/NF-κB signaling pathway in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[7] This pathway is frequently overactivated in cancer and plays a crucial role in cell survival, proliferation, and drug resistance.[7]

Caption: Proposed inhibition of the PI3K/Akt/NF-κB pathway by this compound.

By inhibiting this pathway, jatrophone was observed to induce apoptosis and autophagy, highlighting a potential mechanism for overcoming drug resistance.[7]

2. Protein Kinase C (PKC) Down-regulation

Another proposed, though less substantiated, mechanism of action for some jatrophane diterpenes is the down-regulation of protein kinase C (PKC).[8][9] PKC is a family of enzymes involved in various cellular processes, including cell growth, differentiation, and apoptosis. Its dysregulation is often associated with cancer. It is hypothesized that activation of certain pathways by jatrophanes could lead to the rapid destruction of activated PKC, ultimately down-regulating its activity and downstream signaling.[8][9]

Caption: Hypothetical mechanism of PKC down-regulation by this compound.

3. Autophagy Induction

Several jatrophane diterpenoids isolated from Euphorbia peplus have been identified as activators of autophagy.[2][10] Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis. In the context of cancer, the role of autophagy is complex; however, its induction can sometimes lead to cancer cell death.

Experimental Protocol for Autophagy Flux Assay

-

Cell Line: Human microglia cells stably expressing the tandem monomeric mCherry-GFP-LC3 (HM mCherry-GFP-LC3) are used.

-

Treatment: Cells are treated with the jatrophane compounds for a specified duration.

-

Flow Cytometry: Autophagic flux is measured by flow cytometry. An increase in the red-to-green fluorescence ratio indicates an increase in autophagic flux.

-

Confocal Microscopy: Confocal analysis can be used to visualize the formation of autophagosomes and autolysosomes, further confirming the induction of autophagy.

The preliminary studies on jatrophane diterpenes, including compounds structurally related to this compound, reveal a multifaceted mechanism of action with significant therapeutic potential, particularly in the realm of oncology. The key takeaways for drug development professionals are:

-

Direct Cytotoxicity: Jatrophanes exhibit direct cytotoxic effects against a range of cancer cell lines, including those resistant to conventional therapies.

-

MDR Reversal: The ability to inhibit P-glycoprotein positions jatrophanes as promising candidates for combination therapies to overcome multidrug resistance.

-

Signaling Pathway Modulation: The inhibition of pro-survival pathways like PI3K/Akt/NF-κB and the potential down-regulation of PKC suggest that jatrophanes can target fundamental cancer-promoting mechanisms.

-

Autophagy Induction: The modulation of autophagy presents another avenue for therapeutic intervention that warrants further investigation.

Further research is imperative to fully elucidate the specific molecular targets and the complete signaling cascade affected by this compound. A more detailed structure-activity relationship (SAR) study would also be beneficial for the optimization of this natural product scaffold into a viable clinical candidate. The information presented in this guide provides a solid foundation for initiating such advanced preclinical investigations.

References

- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP1320376A2 - Treatment of prostate cancer - Google Patents [patents.google.com]

- 9. CA2418784C - Use of compounds derived from the genus euphorbia for the treatment of carcinoma of the bladder - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Jatrophane 3: A Technical Guide to Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potential Biological Activities of Jatrophane Diterpenoids

Jatrophane diterpenoids have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal effects. The following tables summarize the available quantitative data for various jatrophane compounds, including the NADH oxidase inhibitory activity of Jatrophane 3.

Table 1: Cytotoxicity of Jatrophane Diterpenoids against Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Euphoscopin C | A549 (Paclitaxel-resistant Human Lung Cancer) | Not Specified | 6.9 | |

| Euphorbiapene D | A549 (Paclitaxel-resistant Human Lung Cancer) | Not Specified | 7.2 | |

| Euphoheliosnoid A | A549 (Paclitaxel-resistant Human Lung Cancer) | Not Specified | 9.5 | |

| Various Jatrophane Diterpenes | HepG2, HeLa, HL-60, SMMC-7721 | Not Specified | 8.1 - 29.7 | |

| Jatrophone | Doxorubicin-resistant MCF-7 (Breast Cancer) | SRB Assay | 1.8 |

Table 2: Anti-inflammatory and Other Activities of Jatrophane Diterpenoids

| Compound | Biological Target/Activity | Assay | IC50 (µM) / pIC50 | Reference |

| This compound | NADH Oxidase Inhibition | Manometric Procedure | 5.155 (pIC50) | [4] |

| Jatrophane Diterpenoids | RANKL-induced Osteoclastogenesis | Not Specified | 0.5 - 4.5 | [5] |

| Jatrophane Polyesters | COX-1 Inhibition | Not Specified | >100 | |

| Jatrophane Polyesters | COX-2 Inhibition | Not Specified | 2.5 - 10 | |

| Jatrophane Polyesters | 5-LOX Inhibition | Not Specified | 5 - 20 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activities. The following are detailed protocols for key experiments relevant to the screening of this compound.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability by measuring the total protein content of fixed cells.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (or other test compounds)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the compound dilutions to the respective wells and incubate for the desired exposure time (e.g., 48 or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Cell Fixation: After incubation, carefully remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on absorbent paper.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Discard the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.

-

Drying: Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.

Materials:

-

96-well plates

-

Human recombinant COX-2 enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

This compound (or other test compounds)

-

COX-2 inhibitor standard (e.g., celecoxib)

-

Detection reagent (e.g., a fluorescent probe that reacts with the product of the COX reaction)

-

Microplate reader (fluorescence or colorimetric)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and heme. Then, add the test compound (this compound) at various concentrations. Include a vehicle control and a positive control (celecoxib). Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Signal Detection: After a specific incubation time (e.g., 5-10 minutes), add the detection reagent and measure the signal (fluorescence or absorbance) using a microplate reader. The signal is proportional to the amount of prostaglandin G2 produced.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

P-glycoprotein (P-gp) Inhibition Assay

This assay assesses the ability of a compound to inhibit the P-glycoprotein efflux pump, which is a key mechanism of multidrug resistance in cancer cells.

Materials:

-

P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES) and its parental sensitive cell line (e.g., OVCAR-8)

-

96-well plates

-

Cell culture medium

-

Rhodamine 123 (a fluorescent P-gp substrate)

-

This compound (or other test compounds)

-

P-gp inhibitor standard (e.g., verapamil)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed both the P-gp overexpressing and parental cell lines into 96-well plates and allow them to attach overnight.

-

Compound Incubation: Treat the cells with various concentrations of this compound or the standard inhibitor (verapamil) for a specified time (e.g., 1 hour).

-

Rhodamine 123 Loading: Add Rhodamine 123 to all wells and incubate for a further period (e.g., 90 minutes) to allow for its uptake and efflux.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

-

Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader or a flow cytometer.

-

Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the P-gp overexpressing cells in the presence of the test compound indicates inhibition of P-gp. Calculate the reversal fold by dividing the fluorescence intensity in the presence of the inhibitor by the fluorescence intensity in the absence of the inhibitor.

Visualizations

The following diagrams illustrate the experimental workflows for the described assays.

Conclusion

This compound and its structural analogs represent a promising class of natural products with potential applications in oncology and anti-inflammatory drug discovery. The available data on related jatrophane diterpenoids suggest that these compounds can exhibit significant cytotoxic and anti-inflammatory activities, as well as the ability to reverse multidrug resistance. While specific quantitative data for this compound's cytotoxicity and anti-inflammatory effects remain to be elucidated, the experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to undertake a comprehensive biological activity screening of this intriguing natural product. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully understand its therapeutic potential.

References

- 1. UK Chemical Suppliers - Products: 'J' [ukchemicalsuppliers.co.uk]

- 2. 2,5,14-Triacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxy-9-nicotinoyloxyjatropha-6(17),11E-diene | 210108-87-5 [chemicalbook.com]

- 3. 2,5,14-Triacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxy-9-nicotinoyloxyjatropha-6(17),11E-diene suppliers & manufacturers in China [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

"Jatrophane 3" literature review and background

An In-depth Technical Guide to "Jatrophane 3": A Review of Key Literature

Introduction

The term "this compound" does not refer to a single, universally recognized chemical entity but rather serves as a placeholder designation for various jatrophane diterpenes that were labeled as compound 3 in the specific scientific publications detailing their isolation and characterization. Jatrophane diterpenes are a class of naturally occurring compounds characterized by a complex bicyclic [10.3.0] pentadecane carbon skeleton.[1] They are predominantly isolated from plants of the Euphorbiaceae and Thymelaeaceae families.[2] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[1][3]

This guide provides a comprehensive review of the literature on several distinct compounds that have been designated as "this compound," with a focus on their isolation, structural elucidation, and reported biological activities. The information is intended for researchers, scientists, and drug development professionals working in the field of natural product chemistry and oncology.

Case Study 1: "this compound" from Euphorbia platyphyllos

In 2003, a study on the chemical constituents of Euphorbia platyphyllos led to the isolation of three new jatrophane polyesters, with the third being named compound 3 .[2]

Chemical Structure and Data

The structure of "this compound" from E. platyphyllos was elucidated as a highly functionalized jatrophane diterpene. Its chemical data are summarized below.

Table 1: Physicochemical and Spectroscopic Data for "this compound" from E. platyphyllos [2]

| Property | Value |

| Molecular Formula | Not explicitly stated for compound 3, but related compounds have complex polyester structures. |

| Mass Spectrometry | HR-ESI-MS was used for structure elucidation. |

| ¹H NMR (CDCl₃) | See original publication for detailed shifts and coupling constants. |

| ¹³C NMR (CDCl₃) | See original publication for detailed chemical shifts. |

| UV/VIS Spectroscopy | Used in the initial characterization. |

Experimental Protocols

Isolation of "this compound" from E. platyphyllos [2]

The isolation of "this compound" followed a multi-step chromatographic process.

Figure 1: General workflow for the isolation of "this compound" from E. platyphyllos.

Structure Elucidation [2]

The chemical structure of "this compound" was determined using a combination of advanced spectroscopic techniques:

-

1D NMR: ¹H and JMOD (J-modulated spin-echo) experiments were conducted to determine the proton and carbon environments.

-

2D NMR: ¹H-¹H COSY, HMQC, and HMBC experiments were used to establish the connectivity of the atoms within the molecule.

-

NOESY: Nuclear Overhauser effect spectroscopy was employed to determine the stereochemistry and conformation of the molecule.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to confirm the molecular formula.

Biological Activity

The initial publication on "this compound" from E. platyphyllos focused on its isolation and structure elucidation, and as such, no specific biological activity data for this compound was reported therein.[2] However, the paper notes that jatrophane diterpenes, in general, are of considerable interest for their antitumor, cytotoxic, antiviral, NADH-oxidase-inhibitory, and multidrug resistance-reversing activities.[2]

Case Study 2: Pubescene C ("this compound") from Euphorbia pubescens

In 2003, three new macrocyclic jatrophane diterpene polyesters, named pubescenes A, B, and C, were isolated from the whole dried plant of Euphorbia pubescens. Pubescene C was designated as compound 3 .[4]

Chemical Structure and Data

The structure of pubescene C was established through extensive spectroscopic analysis.

Table 2: Spectroscopic Data for Pubescene C ("this compound") [4]

| Technique | Key Findings |

| 2D NMR | COSY, HMQC, HMBC, and NOESY experiments were crucial for establishing the planar structure and relative stereochemistry. |

| Mass Spectrometry | Used to determine the molecular formula. |

Experimental Protocols

Isolation of Pubescene C [5]

The air-dried, powdered whole plant of E. pubescens was extracted with methanol. The resulting crude extract was then subjected to a series of partitioning and chromatographic steps to yield pure pubescene C.

Biological Activity Evaluation [4]

Pubescene C was evaluated for its in vitro effect on the growth of three human cancer cell lines:

-

MCF-7 (breast)

-

NCI-H460 (lung)

-

SF-268 (CNS)

The compound exhibited a moderate growth inhibitory effect on the NCI-H460 lung cancer cell line. It was also tested for its capacity to interfere with the proliferation of human peripheral blood lymphocytes, but no effect was observed on their mitogenic response to PHA.[4]

Case Study 3: "this compound" from Euphorbia mongolica

Research on Euphorbia mongolica led to the isolation of three new acylated polyhydroxy diterpenoids with a jatrophane framework, which were also labeled as compounds 1, 2, and 3 .[6]

Chemical Structure and Data

The structure of "this compound" from E. mongolica was determined to be (2S,3S,4R,5R,7S,8S,9S,13S,15R)-3β,7β,8α,9α,15β-pentaacetoxy-5α-benzoyloxyjatropha-6(17),11E-dien-14-one.[6]

Table 3: Spectroscopic Data for "this compound" from E. mongolica [6]

| Technique | Description |

| 1D and 2D NMR | A combination of NMR techniques was used for complete structural assignment. |

| Mass Spectrometry | Confirmed the molecular weight and formula. |

Biological Activity

The jatrophane diterpenoids isolated from E. mongolica were evaluated for their ability to modulate multidrug resistance in L5128 mouse lymphoma cells.[6]

Mechanism of Action: Multidrug Resistance Reversal

Many jatrophane diterpenes are known to be potent inhibitors of P-glycoprotein (P-gp), a membrane transporter that is overexpressed in many cancer cells and is responsible for the efflux of chemotherapeutic drugs, leading to multidrug resistance.[7] The jatrophanes from E. mongolica were found to modulate the intracellular accumulation of drugs, suggesting an interaction with efflux pumps like P-gp.[8]

Figure 2: Proposed mechanism of P-gp inhibition by jatrophane diterpenes.

Conclusion

The designation "this compound" is context-dependent and has been applied to several distinct chemical structures isolated from different plant sources. This technical guide has provided a detailed overview of a selection of these compounds, highlighting the methodologies used for their isolation and characterization, as well as their reported biological activities. The potent and varied bioactivities of jatrophane diterpenes, particularly their ability to reverse multidrug resistance in cancer cells, underscore their potential as leads for the development of new therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action for this promising class of natural products.

References

- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 3. tandfonline.com [tandfonline.com]

- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Jatrophane diterpenoids from Euphorbia mongolica as modulators of the multidrug resistance of L5128 mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Jatrophane 3 Structural Analogs and Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes, a class of macrocyclic compounds primarily isolated from plants of the Euphorbiaceae family, have emerged as a significant area of interest in medicinal chemistry and drug development.[1][2] Their unique and complex molecular architecture, characterized by a bicyclic pentadecane skeleton, provides a scaffold for a wide array of structurally diverse analogs and derivatives.[1] These compounds have demonstrated a broad spectrum of potent biological activities, including cytotoxic, anti-inflammatory, anti-HIV, and multidrug resistance (MDR)-reversing properties.[1][3] This technical guide provides an in-depth overview of Jatrophane 3 structural analogs and derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential as anticancer agents and MDR modulators.

Core Structure and Chemical Diversity

The jatrophane core is a highly flexible and modifiable scaffold. Naturally occurring jatrophanes are often found as polyacylated polyesters, with the number of ester groups ranging from three to eight.[1] The acyl residues commonly include acetyl, propionyl, benzoyl, and nicotinoyl groups, contributing to the vast structural diversity of this class of compounds.[1] This inherent variability, coupled with the presence of multiple chiral centers, results in a stereochemically diverse family of molecules with a wide range of biological activities.[1]

Biological Activities and Therapeutic Potential

Jatrophane analogs and derivatives have shown significant promise in several therapeutic areas, most notably in oncology. Their biological activities are summarized below, with quantitative data presented in Table 1.

Cytotoxic Activity

Numerous studies have highlighted the potent cytotoxic effects of jatrophane diterpenoids against a variety of human cancer cell lines.[4][5] For instance, jatrophone has been shown to inhibit the proliferation of multidrug-resistant breast cancer cells (MCF-7/ADR) with an IC50 of 1.8 µM.[6] The mechanism of this cytotoxicity is often linked to the induction of apoptosis and autophagy, as well as cell cycle arrest.[6] Preliminary structure-activity relationship (SAR) studies suggest that the substitution patterns at various positions on the jatrophane core are crucial for their cytotoxic potency.[5]

Multidrug Resistance (MDR) Reversal

One of the most significant and widely studied properties of jatrophane derivatives is their ability to reverse P-glycoprotein (P-gp)-mediated multidrug resistance in cancer cells.[1][7][8] P-gp is an ATP-binding cassette (ABC) transporter that acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby conferring resistance.[3]

Several jatrophane diterpenoids have been identified as potent P-gp inhibitors, with some exhibiting greater efficacy than the known modulator verapamil.[8] For example, Euphosorophane A has demonstrated a high potency in reversing P-gp-mediated resistance to doxorubicin with an EC50 of 92.68 ± 18.28 nM.[4] The mechanism of MDR reversal involves the competitive inhibition of drug binding to P-gp, leading to increased intracellular accumulation of anticancer drugs.[4]

Lipid-Lowering Activity

Recent research has also uncovered the potential of jatrophane diterpenoids in modulating lipid metabolism. A study on 33 jatrophane diterpenoids isolated from Euphorbia helioscopia revealed that several compounds could improve the LDL-uptake rate in HepG2 cells.[9] Further investigation showed that these compounds increased the protein level of the LDL receptor in a dose-dependent manner, suggesting a potential application in the development of new lipid-lowering agents.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data for the biological activities of selected this compound structural analogs and derivatives.

| Compound/Analog | Biological Activity | Cell Line | IC50 / EC50 | Reference |

| Jatrophone | Cytotoxicity | MCF-7/ADR | 1.8 µM | [6] |

| Euphosorophane A | MDR Reversal (DOX) | MCF-7/ADR | 92.68 ± 18.28 nM | [4] |

| Jatrophane Diterpenoid 10 | ABCB1 Inhibition | Not Specified | 1.82 µM | [1] |

| Euphodendroidin D | P-gp Inhibition | Not Specified | Outperformed cyclosporin by a factor of 2 | [8] |

| Jatrophane Diterpenoid 7 | MDR Reversal | MCF-7/ADR | Reversal Fold = 12.9 (at 10 µM) | [1] |

| Jatrophane Diterpenoid 8 | MDR Reversal | MCF-7/ADR | Reversal Fold = 12.3 (at 10 µM) | [1] |

Signaling Pathways

The anticancer effects of some jatrophane derivatives have been linked to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and migration.

PI3K/Akt/NF-κB Pathway

Jatrophone has been shown to exert its cytotoxic effects in resistant breast cancer cells by targeting the PI3K/Akt/NF-κB signaling pathway.[6] This pathway is frequently overactivated in various cancers and plays a crucial role in promoting tumor growth, proliferation, and metastasis while inhibiting apoptosis.[4] Jatrophone treatment leads to a significant downregulation of the expression levels of PI3K, p-Akt, and NF-κB, thereby inhibiting the pro-survival signaling cascade.[6]

Caption: Jatrophone-mediated inhibition of the PI3K/Akt/NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs and derivatives.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from the methodology used to assess the cytotoxic activity of jatrophone on MCF-7/ADR cells.[6]

Objective: To determine the in vitro cytotoxicity of a compound against a cancer cell line.

Materials:

-

96-well plates

-

MCF-7/ADR cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound (Jatrophane analog) dissolved in a suitable solvent (e.g., DMSO)

-

10% Trichloroacetic acid (TCA)

-

0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed approximately 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the jatrophane analog (e.g., 0.01, 0.1, 1, 10, 100 µM) for 72 hours. Include a vehicle control (solvent only).

-

Cell Fixation: After the incubation period, discard the medium and add 150 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates three times with tap water and allow them to air dry.

-

Staining: Add 70 µL of 0.4% SRB solution to each well and incubate at room temperature in the dark for 10 minutes.

-

Removal of Unbound Dye: Wash the plates three times with 1% acetic acid to remove unbound SRB dye and allow them to air dry.

-

Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation Assay)

This protocol is a generalized procedure based on the principles of Rhodamine 123 accumulation assays used to assess P-gp inhibition.

Objective: To determine the ability of a compound to inhibit the efflux activity of P-glycoprotein.

Materials:

-

P-gp overexpressing cells (e.g., MCF-7/ADR) and parental cells (e.g., MCF-7)

-

96-well plates

-

Rhodamine 123 (a fluorescent P-gp substrate)

-

Test compound (Jatrophane analog)

-

Positive control inhibitor (e.g., Verapamil)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorometric microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed P-gp overexpressing cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Pre-incubation with Inhibitor: Wash the cells with buffer and pre-incubate them with various concentrations of the jatrophane analog or the positive control for 30-60 minutes at 37°C.

-

Addition of Rhodamine 123: Add Rhodamine 123 (final concentration typically 5-10 µM) to each well and incubate for an additional 60-90 minutes at 37°C.

-

Termination of Accumulation: Stop the assay by washing the cells three times with ice-cold buffer to remove extracellular Rhodamine 123.

-

Cell Lysis and Fluorescence Measurement: Lyse the cells with a suitable lysis buffer containing a detergent (e.g., Triton X-100). Measure the intracellular fluorescence using a fluorometric microplate reader (Excitation ~485 nm, Emission ~530 nm).

-

Data Analysis: Calculate the fold-increase in Rhodamine 123 accumulation in the presence of the inhibitor compared to the vehicle control. Determine the EC50 value (the concentration of the inhibitor that causes a 50% increase in Rhodamine 123 accumulation).

Caption: Workflow for the P-glycoprotein inhibition (Rhodamine 123 accumulation) assay.

Synthetic Strategies

The total synthesis of jatrophane diterpenes is a challenging endeavor due to their complex, medium-sized ring systems and multiple stereocenters. Several research groups have reported successful total syntheses of various jatrophane natural products. Common key strategies include:

-

Ring-Closing Metathesis (RCM): This has been a widely used and powerful method for the construction of the macrocyclic core of jatrophane diterpenes.

-

Intramolecular Carbonyl-Ene Reactions: These reactions have been employed as a key C-C bond-forming step to assemble the trans-bicyclo[10.3.0]pentadecane core.

-

Suzuki-Miyaura Cross-Coupling: This reaction has been utilized to connect key fragments during the synthesis.

The enantioselective total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol, for example, involved a B-alkyl Suzuki-Miyaura cross-coupling to assemble a functionalized triene, followed by an RCM to construct the 12-membered ring.[10][11] These synthetic efforts not only confirm the structures of the natural products but also provide access to novel analogs for further biological evaluation.

Conclusion and Future Directions

This compound structural analogs and derivatives represent a promising class of natural product-inspired compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their potent cytotoxic and MDR-reversing activities make them attractive candidates for further preclinical and clinical development. Future research in this area should focus on:

-

Elucidation of Structure-Activity Relationships: Comprehensive SAR studies are needed to guide the design and synthesis of more potent and selective analogs.

-

Exploration of Novel Mechanisms of Action: While the inhibition of P-gp and the PI3K/Akt/NF-κB pathway have been identified, further investigation into other potential molecular targets is warranted.

-

Development of Efficient and Scalable Synthetic Routes: To facilitate the large-scale production of promising lead compounds, more efficient and scalable synthetic strategies are required.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic properties.

The continued exploration of the chemical and biological diversity of jatrophane diterpenes holds great promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

- 1. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]

- 2. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Effects of Jatrophane Derivatives on the Reversion of MDR1- and MRP-mediated Multidrug Resistance in the MDA-MB-231 (HTB-26) Cell Line | Anticancer Research [ar.iiarjournals.org]